2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2,5-dimethylphenyl)acetamide
Description
This compound is a pyrimidine-acetamide hybrid featuring a 3,5-dimethylpyrazole moiety and a 2,5-dimethylphenyl substituent. Its structural complexity arises from the integration of heterocyclic rings (pyrazole and pyrimidine) and an acetamide linker.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-7-18-17(6)23-22(27-16(5)11-15(4)25-27)26(21(18)29)12-20(28)24-19-10-13(2)8-9-14(19)3/h8-11H,7,12H2,1-6H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQGWNMZZFIOME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N(C1=O)CC(=O)NC2=C(C=CC(=C2)C)C)N3C(=CC(=N3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2,5-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of pyrazole and pyrimidine moieties, which contribute to its diverse biological activities. The IUPAC name highlights its structural complexity:
| Property | Description |
|---|---|
| IUPAC Name | 2-[2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
| Molecular Formula | C17H25N5O2 |
| Molecular Weight | 325.42 g/mol |
Pharmacological Effects
Research indicates that compounds with pyrazole and pyrimidine structures exhibit a wide range of biological activities including:
- Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit inflammatory mediators such as TNF-alpha and IL-6. For instance, similar compounds have demonstrated up to 85% inhibition of TNF-alpha at specific concentrations compared to standard drugs like dexamethasone .
- Antimicrobial Properties : Studies have reported that pyrazole derivatives can exhibit significant antimicrobial activity against various bacterial strains such as E. coli and S. aureus. The presence of specific functional groups enhances their efficacy .
- Antitumor Activity : There is emerging evidence suggesting that this class of compounds may possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms .
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets. The pyrazole and pyrimidine rings facilitate binding to enzymes or receptors involved in inflammatory processes or cellular signaling pathways. For example, compounds with similar structures have been shown to act as inhibitors of adenylyl cyclase (AC), which is involved in pain signaling pathways .
Study on Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of a related pyrazole compound, researchers observed significant reductions in inflammation markers in animal models treated with the compound compared to controls. The study highlighted the potential for these compounds as therapeutic agents in treating inflammatory diseases .
Antimicrobial Evaluation
Another study focused on the antimicrobial activity of various pyrazole derivatives, including those structurally similar to our compound. The results indicated that modifications in the side chains could enhance antibacterial efficacy against resistant strains of bacteria .
Comparison with Similar Compounds
Compound A : 2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
- Key Difference : Replacement of the 2,5-dimethylphenyl group with a 4-(trifluoromethyl)phenyl substituent.
- Increased hydrophobicity compared to the dimethylphenyl group may alter solubility and bioavailability .
Compound B : Sulfonamide analog (C13H17N5O3S) from ACTA POLONIAE PHARMACEUTICA
- Key Difference : Replacement of the acetamide linker with a sulfonamide group (-SO₂NH₂).
- Impact :
- The sulfonamide group increases polarity, improving aqueous solubility but reducing membrane permeability.
- IR spectra show a distinct SO₂ stretch at 1378 cm⁻¹ and 1156 cm⁻¹, absent in the target compound.
- ¹H-NMR data reveal a downfield shift for NH groups (~10.5–10.7 ppm) due to stronger hydrogen-bonding capacity compared to the acetamide’s NH (~8–9 ppm typical) .
Pharmacological and Physicochemical Properties
| Parameter | Target Compound | Compound A (CF₃) | Compound B (SO₂NH₂) |
|---|---|---|---|
| Molecular Weight | ~477.5 g/mol (estimated) | ~501.5 g/mol | 323.37 g/mol |
| Key Substituents | 2,5-Dimethylphenyl | 4-Trifluoromethylphenyl | Sulfonamide, pyrazole |
| Melting Point | Not reported | Not reported | 238.7°C |
| C=O Stretch (IR) | ~1690–1700 cm⁻¹ (predicted) | ~1690 cm⁻¹ | 1694 cm⁻¹ |
| Bioactivity Inference | Likely kinase inhibition | Enhanced target affinity | Antimicrobial potential |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
